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Abstract
Conolidine, a rare C5-nor stemmadenine indole alkaloid, has emerged as a significant non-

opioid analgesic candidate. First isolated from the bark of the tropical flowering shrub

Tabernaemontana divaricata, a plant with a rich history in traditional Chinese, Ayurvedic, and

Thai medicine for treating pain and fever, conolidine presents a unique pharmacological

profile.[1][2] Its potent analgesic effects, demonstrated in preclinical models, are not mediated

by classical opioid receptors, suggesting a novel mechanism of action with potentially fewer

side effects, such as respiratory depression and addiction, commonly associated with

conventional opioids.[1][3] This technical guide provides a comprehensive overview of the

discovery and isolation of conolidine from its natural source, including detailed experimental

protocols, quantitative data, and a review of its known signaling pathways. The extremely low

natural abundance of conolidine, approximately 0.00014% of the stem bark, has posed

significant challenges to its study and has spurred the development of synthetic routes.[1] This

document aims to serve as a valuable resource for researchers in natural product chemistry,

pharmacology, and drug development.

Discovery and Botanical Source
Conolidine was first isolated in 2004 by Kam and colleagues from the stem bark of

Tabernaemontana divaricata, commonly known as the pinwheel flower or crepe jasmine.[4]

This evergreen shrub belongs to the Apocynaceae family and has long been utilized in
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traditional medicine to alleviate pain and fever.[1][2] The discovery of conolidine was a part of

broader phytochemical investigations into the rich alkaloid content of the Tabernaemontana

genus. While T. divaricata is the primary reported source, conolidine has also been detected in

other species of the same genus.

Isolation of Conolidine from Tabernaemontana
divaricata
The isolation of conolidine from its natural source is a multi-step process involving extraction,

acid-base fractionation, and chromatographic purification. The extremely low concentration of

conolidine in the plant material necessitates efficient and precise experimental procedures.

Experimental Protocol
The following protocol is a synthesized methodology based on established techniques for

alkaloid isolation from Tabernaemontana species.

2.1.1. Plant Material Collection and Preparation

Collect the stem bark of mature Tabernaemontana divaricata plants.

Wash the bark thoroughly to remove any adhering dirt and debris.

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

Grind the dried bark into a coarse powder using a mechanical grinder to increase the surface

area for efficient solvent extraction.

2.1.2. Solvent Extraction

Macerate the powdered bark (e.g., 1 kg) in methanol or ethanol (e.g., 5 L) at room

temperature for 72 hours with occasional agitation.

Filter the extract through cheesecloth or filter paper to separate the marc (solid plant residue)

from the liquid extract.
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Repeat the extraction process with the marc two more times with fresh solvent to ensure

exhaustive extraction of the alkaloids.

Combine the filtrates and concentrate them under reduced pressure using a rotary

evaporator at a temperature not exceeding 45°C to obtain a crude viscous extract.

2.1.3. Acid-Base Fractionation

Dissolve the crude methanolic/ethanolic extract in a 5% aqueous solution of hydrochloric

acid (HCl) or acetic acid.

Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds that

precipitate.

Wash the filtrate with a nonpolar solvent such as n-hexane or diethyl ether to remove fats,

oils, and other lipophilic impurities.

Basify the acidic aqueous solution to a pH of 9-10 by the slow addition of a base, such as

ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), while cooling in an ice bath.

This will precipitate the free alkaloids.

Extract the liberated alkaloids from the basified aqueous solution with a chlorinated solvent

like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) multiple times until the aqueous layer is

exhausted of alkaloids (as monitored by thin-layer chromatography).

Combine the organic extracts and wash them with distilled water to remove any remaining

base.

Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the

solvent under reduced pressure to yield a crude alkaloid mixture.

2.1.4. Chromatographic Purification

Column Chromatography:

Subject the crude alkaloid mixture to column chromatography over silica gel.

Pack the column with silica gel in a nonpolar solvent (e.g., n-hexane).
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Apply the crude alkaloid mixture, adsorbed onto a small amount of silica gel, to the top of

the column.

Elute the column with a gradient of increasing polarity, starting with n-hexane and

gradually increasing the proportion of a more polar solvent like ethyl acetate and then

methanol.

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable

solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

Combine the fractions containing conolidine.

High-Performance Liquid Chromatography (HPLC):

For final purification, subject the conolidine-rich fractions to preparative reversed-phase

HPLC (RP-HPLC).

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile

and water, often with a modifier like trifluoroacetic acid (TFA).

Monitor the elution profile with a UV detector at a wavelength determined from the UV

spectrum of conolidine.

Collect the peak corresponding to conolidine and remove the solvent to obtain the pure

compound.

Isolation Workflow Diagram
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Caption: Workflow for the isolation of conolidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b15126589?utm_src=pdf-body-img
https://www.benchchem.com/product/b15126589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15126589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
The yield of conolidine from Tabernaemontana divaricata is notably low, which presents a

significant hurdle for its development as a therapeutic agent. This low natural abundance has

been a primary motivation for the development of total synthesis routes.

Isolation Stage Yield/Concentration Reference

Conolidine in Stem Bark 0.00014% (w/w) [1]

Note: Detailed quantitative data for the yield at each step of the isolation process are not

extensively reported in the available literature, primarily due to the challenges associated with

the very low abundance of the compound.

Physicochemical and Spectroscopic
Characterization
The structure of conolidine was elucidated using a combination of spectroscopic techniques.

The following tables summarize its key physicochemical properties and the expected

spectroscopic data based on its known structure.

Physicochemical Properties
Property Value

Molecular Formula C₁₇H₁₈N₂O

Molar Mass 266.344 g/mol

Class C5-nor stemmadenine indole alkaloid

Appearance (Typically) White to off-white powder

CAS Number 100414-81-1

Spectroscopic Data
Note: The following data are compiled from typical values for the structural motifs present in

conolidine and may vary slightly based on experimental conditions.
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Technique Data

¹H-NMR

Aromatic protons (indole ring): δ 7.0-7.5 ppm;

Vinyl proton: δ ~5.4 ppm; Aliphatic protons: δ

1.5-4.0 ppm; Ethyl group protons: δ ~1.7 (dq)

and ~0.6 (t) ppm.

¹³C-NMR

Carbonyl carbon: δ >170 ppm; Aromatic/olefinic

carbons: δ 100-150 ppm; Aliphatic carbons: δ

20-70 ppm.

Mass Spec. (EI-MS)

[M]⁺ at m/z 266. Key fragmentation patterns

would involve losses related to the ethylidene

group and cleavages of the cage-like structure.

IR (KBr, cm⁻¹)

~3400 (N-H stretch, indole); ~2900-3000 (C-H

stretch, aliphatic); ~1680 (C=O stretch, amide);

~1600 (C=C stretch, aromatic).

UV-Vis (in MeOH)
λₘₐₓ around 220-230 nm and 280-290 nm,

characteristic of the indole chromophore.

Mechanism of Action
Conolidine's analgesic properties are particularly noteworthy because they are not mediated

by the classical opioid receptors (mu, delta, kappa). This non-opioid mechanism suggests a

reduced risk of the side effects associated with traditional opioid analgesics. Research has

pointed to two primary molecular targets.

Modulation of the Atypical Chemokine Receptor 3
(ACKR3)
One of the key mechanisms of conolidine is its interaction with the atypical chemokine

receptor 3 (ACKR3), also known as CXCR7. ACKR3 functions as a scavenger receptor for

endogenous opioid peptides, such as enkephalins and endorphins. By binding to these

peptides, ACKR3 prevents them from activating the classical opioid receptors that produce

analgesia.
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Conolidine acts as an agonist at the ACKR3 receptor.[2] This interaction is thought to inhibit

the receptor's scavenging function, thereby increasing the bioavailability of endogenous opioid

peptides. These peptides are then free to bind to and activate classical opioid receptors,

leading to pain relief. This pathway relies on β-arrestin recruitment rather than the classical G

protein signaling cascade.[1]

Inhibition of Voltage-Gated Calcium Channels (Caᵥ2.2)
Another proposed mechanism for conolidine's antinociceptive action is the inhibition of N-type

voltage-gated calcium channels (Caᵥ2.2). These channels are crucial for neurotransmitter

release in pain pathways. By blocking these channels, conolidine can reduce the transmission

of pain signals in the nervous system.

Signaling Pathway Diagrams
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Caption: Conolidine's modulation of the ACKR3 receptor.
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Conolidine's Caᵥ2.2 Inhibition Pathway
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Caption: Conolidine's inhibition of Caᵥ2.2 channels.

Challenges and Future Directions
The primary challenge in the study and development of conolidine as a therapeutic agent is its

extremely low natural abundance. The yield from Tabernaemontana divaricata is insufficient for
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preclinical and clinical development, making natural sourcing commercially unviable. This

limitation has been the driving force behind the successful development of several total

synthesis routes since the first was reported in 2011.[3]

Future research will likely focus on:

Optimizing Synthetic Routes: Developing more efficient and cost-effective synthetic methods

to produce conolidine and its analogs in larger quantities.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of

conolidine to identify compounds with improved potency, selectivity, and pharmacokinetic

properties.

Further Elucidation of Mechanism of Action: A deeper understanding of conolidine's

interactions with its molecular targets and its downstream signaling effects will be crucial for

its clinical development.

Clinical Trials: Advancing conolidine or its optimized analogs into human clinical trials to

evaluate their safety and efficacy as non-opioid analgesics.

The discovery of conolidine from a traditional medicinal plant underscores the value of natural

products in modern drug discovery. While its isolation from Tabernaemontana divaricata is a

complex and low-yielding process, the unique pharmacological profile of conolidine offers a

promising new avenue for the development of safer and more effective treatments for pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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